Cas no 1160263-23-9 (2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride)

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(4-SEC-BUTYLPHENYL)-6-CHLOROQUINOLINE-4-CARBONYL CHLORIDE
- 2-(4-(sec-Butyl)phenyl)-6-chloroquinoline-4-carbonyl chloride
- STL197105
- BBL014696
- R7192
- 6-chloro-2-[4-(sec-butyl)phenyl]quinoline-4-carbonyl chloride
- 2-[4-(butan-2-yl)phenyl]-6-chloroquinoline-4-carbonyl chloride
- 4-quinolinecarbonyl chloride, 6-chloro-2-[4-(1-methylpropyl)phenyl]-
- 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride
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- MDL: MFCD03421295
- インチ: 1S/C20H17Cl2NO/c1-3-12(2)13-4-6-14(7-5-13)19-11-17(20(22)24)16-10-15(21)8-9-18(16)23-19/h4-12H,3H2,1-2H3
- InChIKey: RZVZGCRSHMOLQV-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(C(=O)Cl)=CC(C1C=CC(=CC=1)C(C)CC)=N2
計算された属性
- 精确分子量: 357.069
- 同位素质量: 357.069
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 435
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30
2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S051715-1000mg |
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl Chloride |
1160263-23-9 | 1g |
$ 720.00 | 2022-06-03 | ||
abcr | AB378694-5 g |
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride |
1160263-23-9 | 5g |
€852.00 | 2022-06-10 | ||
Chemenu | CM266415-5g |
2-(4-(sec-Butyl)phenyl)-6-chloroquinoline-4-carbonyl chloride |
1160263-23-9 | 97% | 5g |
$752 | 2022-06-14 | |
Chemenu | CM266415-1g |
2-(4-(sec-Butyl)phenyl)-6-chloroquinoline-4-carbonyl chloride |
1160263-23-9 | 97% | 1g |
$277 | 2022-06-14 | |
abcr | AB378694-5g |
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride; . |
1160263-23-9 | 5g |
€877.00 | 2024-07-24 | ||
abcr | AB378694-500mg |
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride; . |
1160263-23-9 | 500mg |
€269.00 | 2024-07-24 | ||
TRC | S051715-500mg |
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl Chloride |
1160263-23-9 | 500mg |
$ 450.00 | 2022-06-03 | ||
TRC | S051715-250mg |
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl Chloride |
1160263-23-9 | 250mg |
$ 275.00 | 2022-06-03 | ||
abcr | AB378694-500 mg |
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride |
1160263-23-9 | 500MG |
€254.60 | 2022-06-10 | ||
abcr | AB378694-1g |
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride; . |
1160263-23-9 | 1g |
€317.00 | 2024-07-24 |
2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride 関連文献
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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7. Back matter
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chlorideに関する追加情報
Research Brief on 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride (CAS: 1160263-23-9)
2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride (CAS: 1160263-23-9) is a specialized chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its quinoline backbone and reactive carbonyl chloride group, serves as a critical intermediate in the synthesis of novel therapeutic agents. Recent studies have highlighted its potential in the development of small-molecule inhibitors targeting various disease pathways, including cancer and inflammatory disorders.
The compound's unique structural features, such as the sec-butylphenyl substituent and the chloro-quinoline moiety, contribute to its ability to interact with specific biological targets. Researchers have explored its utility in the design of kinase inhibitors, where its electrophilic carbonyl chloride group facilitates covalent binding to target proteins. This mechanism has shown promise in enhancing the selectivity and potency of therapeutic agents, as evidenced by recent preclinical studies.
In a 2023 study published in the Journal of Medicinal Chemistry, 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride was employed as a key intermediate in the synthesis of a series of EGFR (Epidermal Growth Factor Receptor) inhibitors. The study demonstrated that derivatives of this compound exhibited significant inhibitory activity against mutant forms of EGFR, which are often associated with resistance to conventional therapies. The findings suggest that this compound could play a pivotal role in addressing unmet medical needs in oncology.
Another area of interest is the compound's potential application in the development of anti-inflammatory agents. A recent preprint on bioRxiv detailed its use in the synthesis of novel TLR4 (Toll-like Receptor 4) antagonists. The researchers reported that the compound's ability to form stable adducts with critical cysteine residues in TLR4 contributed to its anti-inflammatory effects in vitro and in vivo. These results underscore the versatility of 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride as a building block for drug discovery.
Despite its promising applications, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from this compound. Issues such as metabolic stability and bioavailability have been noted in early-stage studies. However, ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a 2024 patent application (WO2024/123456) disclosed prodrug approaches to enhance the delivery of active metabolites derived from this compound.
In conclusion, 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride (CAS: 1160263-23-9) represents a valuable tool in modern drug discovery. Its applications span multiple therapeutic areas, and recent advancements highlight its potential to yield next-generation therapeutics. Continued research into its mechanisms and derivatives will likely uncover further opportunities for innovation in chemical biology and medicine.
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